1-Phenylprop-2-YN-1-YL N-methylcarbamate
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Overview
Description
1-Phenylprop-2-YN-1-YL N-methylcarbamate is an organic compound with the molecular formula C11H11NO2. It is a derivative of carbamate, featuring a phenyl group attached to a propynyl chain, which is further linked to an N-methylcarbamate moiety. This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylprop-2-YN-1-YL N-methylcarbamate typically involves the reaction of 1-phenylprop-2-yn-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Phenylprop-2-YN-1-YL N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropynyl oxides, while reduction could produce phenylpropynyl alcohols .
Scientific Research Applications
1-Phenylprop-2-YN-1-YL N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenylprop-2-YN-1-YL N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-yn-1-ol: A precursor in the synthesis of 1-Phenylprop-2-YN-1-YL N-methylcarbamate.
N-methylcarbamate derivatives: Compounds with similar carbamate groups but different substituents on the phenyl or propynyl chain.
Uniqueness
This compound is unique due to its specific combination of a phenylpropynyl chain and an N-methylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-phenylprop-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-10(14-11(13)12-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3,(H,12,13) |
InChI Key |
OFIKYPBVWRMHII-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
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